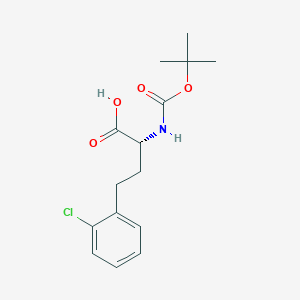
N-Boc-2-chloro-D-homophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-chloro-D-homophenylalanine is a chemical compound with the molecular formula C15H20ClNO4 and a molecular weight of 313.78 g/mol . It is a derivative of homophenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a chlorine atom. This compound is primarily used in research and development, particularly in the synthesis of peptides and other complex organic molecules.
Preparation Methods
The synthesis of N-Boc-2-chloro-D-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-homophenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting D-homophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Chlorination: The protected amino acid is then subjected to chlorination.
Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-Boc-2-chloro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form peptide bonds.
Scientific Research Applications
N-Boc-2-chloro-D-homophenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: It is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: Research involving this compound includes the development of novel pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-Boc-2-chloro-D-homophenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.
Comparison with Similar Compounds
N-Boc-2-chloro-D-homophenylalanine can be compared with other similar compounds such as:
N-Boc-D-homophenylalanine: Lacks the chlorine substitution on the phenyl ring, making it less reactive in certain substitution reactions.
N-Boc-2-chloro-L-homophenylalanine: The L-isomer of the compound, which may have different stereochemical properties and reactivity.
N-Boc-2-fluoro-D-homophenylalanine: Contains a fluorine atom instead of chlorine, which can affect its reactivity and interactions in chemical reactions.
This compound is unique due to the presence of both the Boc protecting group and the chlorine substitution, which provide versatility in synthetic applications and reactivity.
Properties
Molecular Formula |
C15H20ClNO4 |
|---|---|
Molecular Weight |
313.77 g/mol |
IUPAC Name |
(2R)-4-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI Key |
JNIQRDWUMGDPKP-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















